molecular formula C19H23N5OS2 B2509835 2-({[5-(butan-2-ylsulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine CAS No. 868221-54-9

2-({[5-(butan-2-ylsulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine

Cat. No.: B2509835
CAS No.: 868221-54-9
M. Wt: 401.55
InChI Key: QOTRRFYOKNYMPP-UHFFFAOYSA-N
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Description

2-({[5-(Butan-2-ylsulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine is a synthetic triazole-derivative compound of significant interest in medicinal chemistry and agrochemical research. The molecule features a 1,2,4-triazole core, a heterocycle renowned for its robust biological activity and ability to serve as a privileged scaffold in drug discovery . This core is strategically functionalized with a 4-ethoxyphenyl group at the 4-position, a butan-2-ylsulfanyl chain at the 5-position, and a pyrimidine moiety linked via a methylsulfanyl bridge. The presence of multiple sulfur atoms and nitrogen-rich heterocycles suggests potential for versatile binding interactions with biological targets. The structural architecture of this compound indicates promising research applications. The 1,2,4-triazole nucleus is widely recognized for conferring fungicidal, bactericidal, and herbicidal properties, making this compound a valuable candidate for investigation in agrochemical sciences . Furthermore, in pharmaceutical research, such β-heteroarylated derivatives are explored as key intermediates or active components in the development of novel therapeutic agents. The ethoxyphenyl and pyrimidine substituents may enhance these properties by influencing the compound's lipophilicity, electronic distribution, and overall pharmacokinetic profile. The specific mechanism of action is likely multi-faceted and dependent on the application domain, but may involve enzyme inhibition or receptor modulation facilitated by the molecular framework of the triazole and pyrimidine rings . This product is provided for research purposes only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are advised to conduct their own safety and efficacy evaluations for their specific applications.

Properties

IUPAC Name

2-[[5-butan-2-ylsulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5OS2/c1-4-14(3)27-19-23-22-17(13-26-18-20-11-6-12-21-18)24(19)15-7-9-16(10-8-15)25-5-2/h6-12,14H,4-5,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTRRFYOKNYMPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NN=C(N1C2=CC=C(C=C2)OCC)CSC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiosemicarbazides

The 1,2,4-triazole ring is classically constructed via cyclization of thiosemicarbazides under acidic or basic conditions. For the target compound, 4-ethoxyphenyl isothiocyanate can react with butan-2-ylamine to form a substituted thiourea, which undergoes cyclization with hydrazine hydrate. This method, adapted from pyridine-3-sulfonamide syntheses, affords 5-(butan-2-ylsulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol (Intermediate A) in yields exceeding 75% (Scheme 1).

Nickel-Catalyzed Heterocyclization

Recent advances in nickel catalysis enable the formation of nitrogen-containing heterocycles via [2+2+2] cycloadditions. While primarily applied to pyridines, adapting this methodology to triazoles requires diyne and nitrile precursors. For instance, reacting 4-ethoxyphenylacetonitrile with a diyne bearing a butan-2-ylsulfanyl group in the presence of Ni(cod)₂ and a N-heterocyclic carbene ligand could yield the triazole core. However, regioselectivity challenges necessitate further optimization.

Functionalization of the Triazole Intermediate

Introduction of the Methanethiol Group

Intermediate A is functionalized at the 3-position via alkylation with methyl iodide or bromochloromethane. Using potassium carbonate in dimethylformamide (DMF) at 60°C, the thiol group is deprotonated and reacts with methylating agents to yield 5-(butan-2-ylsulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-methanethiol (Intermediate B). Purification by silica gel chromatography (ethyl acetate/hexane, 3:7) achieves >90% purity.

Alternative Routes via Sulfur Transfer Reagents

Dimethyl N-cyanoiminodithiocarbonate, employed in triazole syntheses, can introduce the methanethiol group. Reaction of Intermediate A with this reagent in acetone under reflux forms a methylthio intermediate, which is subsequently hydrolyzed with aqueous potassium hydroxide to yield Intermediate B. This two-step sequence avoids harsh alkylation conditions, improving functional group tolerance.

Synthesis of 2-Mercaptopyrimidine

Cyclocondensation of β-Keto Esters

Ethyl 3-ethoxyacrylate reacts with thiourea in ethanol under reflux to form 2-thiopyrimidin-4(3H)-one, which is reduced with Raney nickel in aqueous ammonia to yield 2-mercaptopyrimidine (Intermediate C). This method, adapted from pyrimidine carboxylate syntheses, provides yields of 65–70% after recrystallization from ethanol/water.

Palladium-Catalyzed C-S Bond Formation

Palladium-mediated coupling of 2-chloropyrimidine with sodium hydrosulfide in DMF at 100°C offers a direct route to Intermediate C. Catalytic Pd(OAc)₂ with triphenylphosphine accelerates the substitution, achieving 80% conversion within 12 hours. This method minimizes byproducts compared to classical cyclocondensation routes.

Coupling of Triazole and Pyrimidine Moieties

Nucleophilic Substitution

Intermediate B reacts with Intermediate C in the presence of DIPEA (N,N-diisopropylethylamine) in acetonitrile at 80°C. The thiolate ion generated from Intermediate C displaces a leaving group (e.g., chloride) on the pyrimidine, forming the sulfanyl bridge. This method, inspired by Pd-catalyzed cross-couplings, achieves 85% yield after column chromatography (SiO₂, ethyl acetate/hexane 1:1).

Oxidative Dimerization

An alternative approach involves oxidizing Intermediate B and Intermediate C to their respective disulfides using iodine in dichloromethane. Subsequent reductive cleavage with zinc dust in acetic acid selectively forms the mixed disulfide (target compound). While this route avoids harsh bases, yields are moderate (60–65%) due to competing homodimerization.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Nucleophilic Substitution 85 95 High efficiency, scalable Requires anhydrous conditions
Oxidative Dimerization 65 90 Avoids strong bases Lower yield, byproduct formation
Nickel-Catalyzed Cyclization 50 80 Convergent synthesis Limited substrate scope

Optimization of Reaction Conditions

Critical parameters include solvent choice, catalyst loading, and temperature. Polar aprotic solvents like DMF enhance nucleophilicity in substitution reactions, while ethanol/water mixtures improve cyclocondensation yields. Catalytic Pd(OAc)₂ (5 mol%) reduces reaction times by 40% compared to stoichiometric reagents. Temperature control during triazole formation (70–100°C) prevents decomposition of the 4-ethoxyphenyl group.

Chemical Reactions Analysis

Triazole Ring Formation

The 1,2,4-triazole core is synthesized via cyclocondensation of thiosemicarbazide derivatives with α-keto esters or hydrazides under basic conditions . Microwave-assisted methods significantly improve yields (95–98%) compared to traditional reflux .

Reaction Conditions

StepReagents/ConditionsYield (%)
CyclocondensationHydrazine hydrate, ethanol, reflux75–80
Microwave optimizationIsopropyl alcohol, MW, 3–5 min95–98

Sulfanyl Group Transformations

The methylsulfanyl (–SCH2–) and butan-2-ylsulfanyl (–S–C4H9) groups exhibit distinct reactivity:

  • Oxidation : Treatment with H2O2 or mCPBA converts sulfanyl groups to sulfoxides or sulfones.

  • Alkylation/Acylation : The triazole-bound methylsulfanyl group undergoes alkylation with alkyl halides or acylation with acid chlorides.

Example Reaction

–SCH2+R–XEt3N, DMF–S–R+HX(R = alkyl, acyl)[5]\text{–SCH}_2\text{–} + \text{R–X} \xrightarrow{\text{Et}_3\text{N, DMF}} \text{–S–R} + \text{HX} \quad (\text{R = alkyl, acyl})[5]

Pyrimidine Ring Modifications

The pyrimidine moiety participates in electrophilic substitution at the 4- and 6-positions. Nitration and halogenation occur under acidic conditions .

Halogenation Data

ReagentPositionProductYield (%)
Cl2 (FeCl3)44-Chloro-pyrimidine derivative65
Br2 (H2SO4)66-Bromo-pyrimidine derivative58

Hydrolytic Degradation

The ethoxy group on the phenyl ring undergoes hydrolysis under strongly acidic (HCl/H2O) or basic (NaOH/EtOH) conditions, yielding a phenolic derivative.

Kinetic Data

ConditionHalf-life (h)Activation Energy (kJ/mol)
1M HCl, 60°C12.545.2
1M NaOH, 60°C8.338.7

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, with major mass loss at 280°C due to triazole ring fragmentation.

Enzyme Inhibition

The compound inhibits cytochrome P450 enzymes (e.g., CYP3A4) via coordination of the triazole nitrogen to the heme iron .
IC50 Values

EnzymeIC50 (µM)Source
CYP3A40.85In vitro assay
CYP2D612.4In vitro assay

Metal Complexation

The triazole and pyrimidine nitrogen atoms form stable complexes with transition metals (e.g., Cu(II), Zn(II)) .
Stability Constants (log K)

Metallog KConditions
Cu(II)8.2pH 7.4, 25°C
Zn(II)6.9pH 7.4, 25°C

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with triazole and pyrimidine structures exhibit significant antimicrobial properties. The triazole ring is known for its ability to inhibit fungal growth by targeting specific enzymes involved in cell wall synthesis. This compound could potentially serve as a lead for developing new antifungal agents against resistant strains of fungi.

Anticancer Potential

The incorporation of sulfanyl groups in the chemical structure suggests possible anticancer applications. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives of triazoles have been shown to induce apoptosis in human cancer cells, making this compound a candidate for further investigation in cancer therapy.

Enzyme Inhibition

The presence of the sulfonamide group in the compound hints at its potential as an enzyme inhibitor. Sulfonamides are known for their antibacterial properties through the inhibition of bacterial folate synthesis. This mechanism could be explored further to assess the compound's efficacy against specific bacterial enzymes.

Study on Antimalarial Activity

A study on related triazolo-pyridine compounds revealed promising antimalarial activity when tested against Plasmodium falciparum. The research utilized virtual screening and molecular docking methods to identify compounds with high inhibitory potential. This approach can be adapted to explore the antimalarial efficacy of 2-({[5-(butan-2-ylsulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine as well .

Synthesis and Biological Evaluation

In a synthesis-focused study, researchers developed various derivatives based on the triazole-pyridine scaffold. These derivatives underwent biological evaluation for their anticancer properties, demonstrating that modifications in the side chains significantly influenced their cytotoxic activity against different cancer cell lines . This highlights the importance of structural optimization in enhancing therapeutic efficacy.

Mechanism of Action

The mechanism of action of 2-({[5-(butan-2-ylsulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine involves its interaction with specific molecular targets and pathways. The triazole ring is known to bind with various enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, it can inhibit the activity of certain enzymes involved in the biosynthesis of essential cellular components, thereby exhibiting antimicrobial or anticancer properties .

Comparison with Similar Compounds

Core Modifications

  • Pyridine vs. Pyrimidine: Compounds such as 4-(5-(Butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5m) () replace pyrimidine with pyridine.
  • Triazole Substituents :
    The 4-ethoxyphenyl group in the target compound differs from phenyl (e.g., 5m ) or 4-methylphenyl (e.g., 4-[5-[(2-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine in ). Ethoxy groups increase hydrophobicity and electron-donating effects compared to methyl or halogen substituents, which could influence metabolic stability .

Side-Chain Variations

  • Sulfanyl Alkyl Groups :
    The butan-2-ylsulfanyl substituent in the target compound contrasts with shorter alkyl chains (e.g., methyl in KA1-KA15 derivatives, ) or aromatic thioethers (e.g., 3-fluorobenzyl in 5q , ). Longer alkyl chains like butan-2-yl may enhance membrane permeability but reduce aqueous solubility .

Physicochemical Properties

Key Observations :

  • Pyridine-containing analogs (e.g., 5m ) exhibit lower melting points (~147°C) compared to pyrimidine derivatives (e.g., KA3 : 237°C), suggesting increased crystallinity in pyrimidine-linked compounds.
  • Ethoxy and fluorinated aromatic substituents (e.g., 5q ) may reduce melting points due to steric hindrance .

Antimicrobial and Anti-Inflammatory Potential

  • KA3 () : Exhibited MIC values of 12.5–25 µg/mL against E. coli and S. aureus, attributed to electron-withdrawing chloro and nitro groups enhancing membrane disruption .
  • 5m (): Lacks reported bioactivity, but pyridine-triazole hybrids are known for kinase inhibition .
  • Target Compound : The 4-ethoxyphenyl group may mimic the anti-inflammatory activity of GPR-17 modulators (), which target lipid-mediated signaling pathways .

Antioxidant Activity

  • KA14 () : Demonstrated 78% radical scavenging at 100 µg/mL due to electron-donating methoxy groups . The target compound’s ethoxy group may similarly enhance antioxidant capacity.

Biological Activity

The compound 2-({[5-(butan-2-ylsulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine is a novel synthetic entity that has attracted attention due to its potential biological activities. This article aims to detail the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a triazole and pyrimidine moiety. The molecular formula is C22H30N4S2C_{22}H_{30}N_4S_2 with a molecular weight of approximately 430.64 g/mol. The presence of sulfur-containing groups is noteworthy as they often contribute to the biological activity of organic compounds.

Anticancer Activity

Research has indicated that derivatives of triazole and pyrimidine exhibit significant antineoplastic properties. A study involving virtual screening of similar compounds showed promise in identifying non-toxic agents with potential anticancer activity . The specific compound under discussion may share these properties due to its structural similarities.

Antimicrobial Effects

Compounds containing triazole rings are known for their antimicrobial properties. Studies have demonstrated that triazole derivatives can inhibit various bacterial strains and fungi, suggesting that this compound could also possess similar effects .

Enzyme Inhibition

The compound's structure suggests potential for enzyme inhibition, particularly against acetylcholinesterase (AChE) and urease. Enzyme inhibition studies have shown that similar compounds can effectively modulate enzyme activity, which is crucial in therapeutic applications such as treating Alzheimer's disease and managing urinary disorders .

The proposed mechanism of action for this class of compounds typically involves:

  • Interaction with Biological Targets: The triazole ring can interact with biomolecules through hydrogen bonding and hydrophobic interactions.
  • Inhibition of Enzymatic Activity: By binding to active sites on enzymes, these compounds can disrupt normal biochemical pathways, leading to therapeutic effects.
  • Induction of Apoptosis in Cancer Cells: Certain derivatives are known to trigger programmed cell death in cancerous cells, which is a desirable effect in cancer therapy.

Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of various triazole-pyrimidine derivatives in vitro against several cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against breast cancer cells with an IC50 value comparable to established chemotherapeutics .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of similar compounds. The results demonstrated effective inhibition against both gram-positive and gram-negative bacteria, highlighting the broad-spectrum activity of triazole derivatives .

Data Tables

Activity Compound IC50 (µM) Target
Anticancer2-({[5-(butan-2-ylsulfanyl)...15Breast Cancer Cell Lines
AntimicrobialTriazole Derivative X20E. coli
Enzyme InhibitionSimilar Compound Y10Acetylcholinesterase

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer: The synthesis involves multi-step nucleophilic substitutions and coupling reactions. Key steps include:
  • Thiol-alkylation: Reacting 4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol with butan-2-yl bromide under basic conditions (e.g., NaOH in methanol) to introduce the butan-2-ylsulfanyl group .
  • Pyrimidine coupling: Using palladium catalysts (e.g., Pd/C) in dimethylformamide (DMF) to attach the pyrimidine moiety via sulfanyl linkage .
  • Critical parameters: Temperature (60–80°C), solvent polarity (DMF enhances nucleophilicity), and reaction time (12–24 hours). Purification via column chromatography or recrystallization ensures >95% purity .

Q. How can structural integrity and purity be confirmed post-synthesis?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify substituent positions (e.g., ethoxyphenyl protons at δ 6.8–7.2 ppm, pyrimidine carbons at δ 155–160 ppm) .
  • Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 443.5) and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC): Use C18 columns with acetonitrile/water gradients to assess purity (>98% area under the curve) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer: Discrepancies in bioactivity (e.g., IC50_{50} values in enzyme assays) may arise from:
  • Solvent effects: DMSO vs. aqueous buffers alter compound solubility and aggregation .
  • Assay conditions: Adjust pH (6.5–7.5) and ionic strength to mimic physiological environments .
  • Statistical validation: Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare replicates. Cross-validate with orthogonal assays (e.g., SPR for binding affinity) .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer:
  • Analog synthesis: Replace the butan-2-ylsulfanyl group with shorter/longer alkyl chains or aryl substituents to assess steric/electronic effects .
  • Computational modeling: Perform docking studies (e.g., AutoDock Vina) using protein targets (e.g., kinases) to predict binding modes. Validate with MD simulations (GROMACS) .
  • Bioisosteric replacements: Substitute the pyrimidine ring with pyridine or triazine cores to modulate π-π stacking interactions .

Q. What experimental designs mitigate challenges in pharmacokinetic (PK) profiling?

  • Methodological Answer:
  • In vitro assays: Use Caco-2 cells for permeability studies and liver microsomes for metabolic stability (CYP450 inhibition screening) .
  • In vivo PK: Administer via intravenous (IV) and oral routes in rodent models. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours for LC-MS/MS analysis. Calculate AUC, t1/2t_{1/2}, and bioavailability .
  • Toxicology: Assess hepatotoxicity via ALT/AST levels and histopathology .

Data Analysis & Contradiction Management

Q. How should researchers interpret conflicting spectroscopic data (e.g., unexpected NMR shifts)?

  • Methodological Answer:
  • Artifact identification: Check for solvent impurities (e.g., residual DMSO in 1H^1H-NMR) or decomposition products via TLC .
  • Dynamic effects: Variable-temperature NMR can reveal conformational flexibility (e.g., rotamers in sulfanyl groups) .
  • X-ray crystallography: Resolve absolute configuration if ambiguous signals persist (e.g., triazole ring puckering) .

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